molecular formula C7H10N2O B2845273 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile CAS No. 857423-23-5

1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile

Cat. No. B2845273
CAS RN: 857423-23-5
M. Wt: 138.17
InChI Key: LFESTPUNHSGCOI-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile is a chemical compound with the CAS Number: 857423-23-5 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 1,2-dimethyl-5-oxo-2-pyrrolidinecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O/c1-7(5-8)4-3-6(10)9(7)2/h3-4H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Catalysis and Environmental Applications

Opportunities in Chemical Recycling of Carbon Dioxide to Fuels : Research highlights the potential of using catalysts, possibly including structures similar to 1,2-Dimethyl-5-oxopyrrolidine-2-carbonitrile, in the conversion of carbon dioxide to fuels. This approach serves as a complementary technology to carbon sequestration, aiming to produce alcohols and other fuels using renewable energy sources for the reduction of CO2. This process represents a significant step towards reducing greenhouse gas emissions and leveraging carbon dioxide as a valuable resource in sustainable fuel production (Centi & Perathoner, 2009).

Sorption of Metal Ions : The sorption capabilities of carbon nanotubes, potentially modified with functional groups similar to those in this compound, have been reviewed for their efficiency in removing divalent metal ions from aqueous solutions. This process is crucial for environmental protection applications, highlighting the role of surface modifications in enhancing the sorption capacities and suggesting a promising avenue for water treatment technologies (Rao, Lu, & Su, 2007).

Drug Discovery and Biologically Active Compounds

Pyrrolidine in Drug Discovery : The pyrrolidine scaffold, to which this compound is related, is widely used in medicinal chemistry for developing compounds to treat human diseases. The versatility of the pyrrolidine ring, due to its sp3 hybridization and non-planarity, offers significant advantages in exploring pharmacophore space and enhancing the three-dimensional coverage of molecules. This review covers the role of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in the synthesis of bioactive molecules with target selectivity (Li Petri et al., 2021).

properties

IUPAC Name

1,2-dimethyl-5-oxopyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(5-8)4-3-6(10)9(7)2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFESTPUNHSGCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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